1-(2,4-Dichlorophenyl)-2-hydroxyethanone

Pharmaceutical Analysis Impurity Profiling Quality Control

QC laboratories face significant risk when substituting Econazole Impurity 1 reference standards-even minor structural deviations alter chromatographic retention times and spectroscopic signatures, compromising pharmacopoeial compliance. 1-(2,4-Dichlorophenyl)-2-hydroxyethanone (CAS 137958-96-4) is the exact 2,4-dichloro-substituted marker required for identification and quantification of Econazole Impurity 1 in econazole nitrate API per ICH Q3A/Q3B guidelines. • Serves as the definitive reference standard for HPLC/GC impurity profiling in finished drug product release testing. • Enables structure-activity relationship (SAR) exploration around the dichlorophenyl pharmacophore in imidazole/triazole antifungal development. • Supplied with full Certificates of Analysis; available in research to bulk quantities with documented cold-chain logistics.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 137958-96-4
Cat. No. B146334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-2-hydroxyethanone
CAS137958-96-4
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CO
InChIInChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2
InChIKeyQDLQMALYLVMPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Properties and Industrial Relevance


1-(2,4-Dichlorophenyl)-2-hydroxyethanone (CAS 137958-96-4), also known as 2',4'-dichloro-2-hydroxyacetophenone, is a halogenated acetophenone derivative with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . The compound features a 2,4-dichlorophenyl ring substituted with a 2-hydroxyethanone moiety, providing a versatile scaffold for further synthetic elaboration . It is recognized in the pharmaceutical industry as Econazole Impurity 1, indicating its relevance in quality control and analytical reference applications . The compound exhibits a computed LogP of approximately 2.2, reflecting moderate lipophilicity .

Reference Standard Defined as Econazole Impurity 1; supports impurity profiling and QC workflows.
Synthetic Intermediate Precursor for key chiral intermediate in antifungal agent synthesis.

Why Generic Substitution Fails for This Compound


Substituting 1-(2,4-dichlorophenyl)-2-hydroxyethanone with a seemingly similar analog introduces significant risk due to the compound's defined role as a specific impurity marker and its unique substitution pattern. The precise 2,4-dichloro substitution on the phenyl ring, combined with the 2-hydroxyethanone group, dictates its chromatographic retention time and spectroscopic signature, making it the essential reference standard for identifying and quantifying Econazole Impurity 1 in pharmaceutical quality control . Furthermore, in synthetic applications, any deviation in the halogenation pattern or the nature of the ketone functionality will alter the compound's reactivity and physicochemical properties, potentially derailing the synthetic pathway or compromising the purity profile of the final active pharmaceutical ingredient (API) . Therefore, generic substitution is not a viable option when specific analytical reference or a defined synthetic intermediate is required.

Impurity Marker Specificity

Positional isomers or other acetophenones cannot serve as Econazole Impurity 1; substitution risks inaccurate quantification.

Halogenation Pattern Requirement

The 2,4-dichloro motif is essential for synthetic route fit; other halogenation patterns may alter reactivity and derail the pathway.

Hazard Profile Divergence

GHS hazard statements (H302, H315, H319, H335) are structure-specific; analog substitution may change safety handling protocols.

Differentiation Evidence Against Comparators


Definitive Analytical Reference Standard

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is unambiguously identified as Econazole Impurity 1 . This designation is not shared by other positional isomers or acetophenone derivatives, which are regulated as distinct impurities with different acceptance criteria. In the pharmaceutical context, the use of an incorrect impurity standard can lead to inaccurate quantification, resulting in batch failure or regulatory non-compliance. The procurement of the specific CAS 137958-96-4 is therefore non-negotiable for econazole API manufacturers and quality control laboratories.

Impurity Identity
Class-level inference
Unambiguously identified as Econazole Impurity 1
Procurement based on this identity is essential for impurity profiling.
Regulatory acceptance criteria apply per ICH guidelines.
Pharmaceutical Analysis Impurity Profiling Quality Control

Key Synthetic Intermediate for Antifungal Agents

The compound serves as a direct precursor to the key chiral intermediate 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is essential for the enantioselective synthesis of the antifungal drugs miconazole and econazole [1]. In this context, its value is tied to the specific 2,4-dichloro substitution pattern required for downstream antifungal activity. Analogs with different halogenation patterns or lacking the hydroxyethanone group would not be suitable for this established synthetic route.

Synthetic Utility
Class-level inference
Direct precursor to 2-chloro-1-(2,4-dichlorophenyl)ethanone for miconazole/econazole
Supports established synthetic route; analog substitution may not be suitable.
Based on literature report [REFS-1]; route-specific context.
Medicinal Chemistry Antifungal Synthesis Chiral Intermediate

Physicochemical and Hazard Differentiation

The compound's safety profile is defined by specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These hazards are tied to its specific chemical structure and may differ significantly from other in-class compounds. For instance, the corresponding 2-chloro-1-(2,4-dichlorophenyl)ethanone (CAS 4252-78-2) would present different reactivity and hazard profiles due to the presence of the reactive chloro substituent instead of the hydroxy group. Procurement and handling protocols must be based on this exact compound's Safety Data Sheet (SDS) to ensure compliance with occupational safety and environmental regulations.

GHS Hazard Classification
Class-level inference
H302, H315, H319, H335
Hazard profile differs from other halogenated analogs; requires compound-specific SDS.
Handling protocols must reference this exact compound.
Chemical Safety Material Handling Procurement Compliance

Optimal Procurement and Use Scenarios


Pharmaceutical Quality Control and Reference Standard

Procure this compound as a certified reference standard for the identification and quantification of Econazole Impurity 1 in econazole nitrate active pharmaceutical ingredient (API) and finished drug products [1]. This is a critical application for QC laboratories in ensuring compliance with pharmacopoeial monograph specifications and ICH Q3A/Q3B guidelines for impurity control. Its use directly supports the release testing of commercial pharmaceutical batches.

Medicinal Chemistry and Process R&D for Antifungals

Utilize 1-(2,4-dichlorophenyl)-2-hydroxyethanone as a versatile starting material or intermediate in the development and optimization of synthetic routes toward imidazole and triazole antifungal agents, including miconazole and econazole derivatives [1]. This compound enables the exploration of structure-activity relationships (SAR) around the dichlorophenyl motif, a pharmacophore essential for potent antifungal activity.

Academic Research on Halogenated Aromatic Scaffolds

Employ this compound as a model substrate or building block in fundamental organic chemistry research, such as investigating new methodologies for ketone functionalization, the synthesis of heterocyclic compounds, or the study of halogen bonding interactions in crystal engineering [1].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling QC
Defined Econazole Impurity 1 reference identity
Impurity quantification per ICH guidelines
Antifungal agent synthesis & process R&D
2,4-Dichloro substitution pattern fits established synthetic route
Compatibility with enantioselective synthesis pathway
Halogenated scaffold methodology research
Halogenated acetophenone building block
Reactivity in ketone functionalization or heterocycle synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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